molecular formula C23H22N4O5S2 B2492228 Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-38-9

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2492228
CAS No.: 442556-38-9
M. Wt: 498.57
InChI Key: SKNWJFDMGZXHHQ-UHFFFAOYSA-N
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Description

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H22N4O5S2 and its molecular weight is 498.57. The purity is usually 95%.
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Biological Activity

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C27H27N3O5SC_{27}H_{27}N_{3}O_{5}S with a molecular weight of 505.59 g/mol. The presence of functional groups such as a cyano group, hydroxy group, methoxy group, and thiazole moiety enhances its reactivity and biological potential. The compound's structure can be summarized as follows:

Component Description
Dihydropyridine CoreCentral structure providing calcium channel blocker activity
Cyano GroupPotential for enhanced reactivity and biological activity
Hydroxy GroupIncreases polarity and solubility
Methoxy GroupModifies electronic properties
Thiazole MoietyAssociated with various pharmacological effects

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Calcium Channel Modulation : The compound is structurally similar to known calcium channel blockers like nifedipine, suggesting it may modulate voltage-gated calcium channels. This interaction can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular applications.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. The thiazole moiety is known for its efficacy against bacterial strains, which could be further explored in this compound .
  • Anticancer Properties : Similar dihydropyridine derivatives have shown promise in anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. Investigations into the specific anticancer effects of this compound are warranted .

Mechanistic Insights

The mechanism of action for this compound likely involves:

  • Inhibition of Calcium Channels : By blocking calcium influx into cells, the compound may prevent excessive contraction in vascular smooth muscle.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.

Case Studies

Recent studies have evaluated the biological activity of related compounds that provide insights into the potential effects of Allyl 5-cyano derivatives:

  • Antimalarial Activity : A series of thiazole derivatives demonstrated significant antimalarial effects against Plasmodium falciparum. Modifications to the thiazole ring structure were crucial for enhancing potency while minimizing cytotoxicity .
  • Anticancer Studies : Research on similar dihydropyridine compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with structural similarities exhibited IC50 values indicating effective inhibition of cancer cell lines .

Properties

IUPAC Name

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-4-8-32-22(30)19-13(2)26-21(34-12-18(29)27-23-25-7-9-33-23)15(11-24)20(19)14-5-6-16(28)17(10-14)31-3/h4-7,9-10,20,26,28H,1,8,12H2,2-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNWJFDMGZXHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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